molecular formula C11H23ClN2O2 B8146780 tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate hydrochloride

tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate hydrochloride

Cat. No.: B8146780
M. Wt: 250.76 g/mol
InChI Key: AAXPAHGOEJLWNJ-RJUBDTSPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate hydrochloride is a chemical compound that features a tert-butyl group attached to a piperidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, and various oxidizing and reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group results in the formation of the free amine, which can then undergo further functionalization .

Mechanism of Action

The mechanism of action of tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate hydrochloride involves the protection of amine groups through the formation of a carbamate. The Boc group is cleaved under acidic conditions, resulting in the formation of a stable carbocation that can undergo further reactions . This mechanism is crucial for its role in organic synthesis and pharmaceutical research.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Another compound featuring a tert-butyl group attached to a carbamate.

    tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate: The non-hydrochloride form of the compound.

Uniqueness

tert-Butyl ((2R,4S)-2-methylpiperidin-4-yl)carbamate hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to similar compounds .

Properties

IUPAC Name

tert-butyl N-[(2R,4S)-2-methylpiperidin-4-yl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-8-7-9(5-6-12-8)13-10(14)15-11(2,3)4;/h8-9,12H,5-7H2,1-4H3,(H,13,14);1H/t8-,9+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXPAHGOEJLWNJ-RJUBDTSPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1)NC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](CCN1)NC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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